molecular formula C20H14N4 B089699 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine CAS No. 1046-56-6

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B089699
CAS No.: 1046-56-6
M. Wt: 310.4 g/mol
InChI Key: OTMYLOBWDNFTLO-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with pyridyl and phenyl groups. This compound is of significant interest due to its diverse applications in various fields, including analytical chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylhydrazine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.

Scientific Research Applications

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The compound’s interaction with biological targets, such as enzymes and receptors, is also of interest, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Uniqueness: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its triazine core, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it particularly valuable in analytical applications.

Properties

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061428
Record name 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-
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Molecular Weight

310.4 g/mol
Source PubChem
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CAS No.

1046-56-6
Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Record name 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-
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Record name 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-
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Record name 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) primarily acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms in the pyridine and triazine rings. [, , , ] This interaction forms intensely colored complexes, particularly with Fe(II), exhibiting a characteristic magenta color. [, , ] This colorimetric response enables its use as a sensitive reagent for spectrophotometric detection of metal ions like Fe(II) in various matrices, including water, food, and biological samples. [, , , , , ]

ANone:

  • Spectroscopic Data:
    • IR: Characteristic peaks for N=N and C=N stretching vibrations are observed. These peaks shift towards lower frequencies upon complexation with metal ions, indicating bond formation and weakening of the original bonds. [, ]
    • UV-Vis: PDT exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, a bathochromic shift (red shift) is observed, accompanied by an increase in molar absorptivity. For instance, the Fe(II)-PDT complex shows a maximum absorbance at 554 nm with a higher molar absorptivity compared to free PDT. [, , ]
    • NMR: 1H and 13C NMR spectra provide detailed information about the structure and environment of different protons and carbon atoms in the PDT molecule. The chemical shifts and coupling patterns observed in the spectra are valuable for structural elucidation and confirming complex formation. [, , ]

A: PDT demonstrates good stability under various conditions, making it suitable for diverse applications. [, ] It exhibits solubility in both aqueous and organic solvents, enabling its use in various extraction and analytical methods. [, , , ] For example, PDT is used in organic solvent extraction spectrophotometry for determining Fe(II) in water samples. [] Furthermore, PDT has shown potential as a capping agent for synthesizing stable Sn nanoparticles for use in lithium-ion batteries. [] Its ability to form stable complexes with metal ions like Cu(I) and Ag(I) also makes it promising for developing coordination polymers with potential applications in materials science, particularly those with photoluminescent properties. [, ]

A: Yes, computational methods like Density Functional Theory (DFT) have been employed to study PDT and its metal complexes. [, ] These studies provide insights into the electronic structures, bonding characteristics, and stability of the complexes. DFT calculations have been used to rationalize the observed reactivity of PDT complexes and their substitution kinetics. [, ] Furthermore, DFT-GIAO calculations have been used to predict 13C NMR spectra, confirming the structures of open-cage fullerene derivatives of PDT. [] Molecular orbital calculations have also provided valuable information for understanding the reactivity and ring-enlargement reactions observed with PDT derivatives. []

ANone: Various analytical techniques are employed to study PDT and its interactions:

  • Spectrophotometry: This is a key technique used to determine metal ions like Fe(II) by exploiting the intense color formation upon complexation with PDT. [, , , , , ] The absorbance of the complex is measured at a specific wavelength, which is directly proportional to the analyte concentration, allowing for quantification.
  • High-Performance Liquid Chromatography (HPLC): This technique is used to separate and analyze different species, including the geometrical isomers of the Fe(II)-PDT complex. [, ] This separation allows for studying the kinetic transformation between isomers and understanding the behavior of these complexes in solution.
  • Atomic Absorption Spectroscopy (AAS): This technique serves as a confirmatory method for determining metal ion concentrations in various samples. [, ] By comparing the results obtained from spectrophotometry with AAS, the accuracy and reliability of PDT-based methods can be validated.
  • Diffuse Reflectance Spectroscopy: This technique is utilized to study the interaction of PDT with metal ions on solid surfaces, such as modified zirconium oxide sorbents. [] It provides insights into the complexation process and helps in developing sorption-photometric methods for metal ion detection.

A: PDT forms a stable, intensely colored magenta complex with Fe(II), making it highly suitable for spectrophotometric determination of iron in various matrices. [, , , , , ] Key aspects include:

  • Sensitivity: PDT exhibits high sensitivity towards Fe(II), enabling the detection of iron at very low concentrations, even at the parts per billion (ppb) level. []
  • Selectivity: PDT demonstrates good selectivity towards Fe(II) even in the presence of other metal ions. [, ] This selectivity makes it valuable for analyzing complex samples where other interfering species might be present.
  • Applications: The Fe(II)-PDT complex is employed for determining iron in various samples, including:
    • Water Samples: PDT is used to measure iron levels in natural waters, such as rivers, lakes, and even seawater. [, , , ] This is important for monitoring water quality and assessing iron's impact on aquatic ecosystems.
    • Food Samples: PDT helps determine iron content in various foods, contributing to nutritional analysis and food quality control. [, ] Accurate iron measurements are essential for ensuring adequate dietary intake and addressing iron deficiency.
    • Pharmaceutical Samples: PDT can be employed to determine iron content in pharmaceutical formulations, ensuring quality control and accurate dosing of iron supplements. []
    • Biological Samples: PDT's ability to detect trace amounts of iron makes it potentially useful in studying iron metabolism, transport, and related biological processes. [, ]

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